molecular formula C21H34O3 B7797208 5-Pregnene-3B,17A,20B-triol

5-Pregnene-3B,17A,20B-triol

Cat. No. B7797208
M. Wt: 334.5 g/mol
InChI Key: XGUQCUDPXSTKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Pregnene-3B,17A,20B-triol is a useful research compound. Its molecular formula is C21H34O3 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Pregnene-3B,17A,20B-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Pregnene-3B,17A,20B-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metabolism and Biotransformation : 5-Pregnene-3β,17α,20β-triol has been studied for its role in steroid metabolism and biotransformation. It's shown to be interconverted with other steroids and serves as a precursor for various pregnanetriols, which are important for understanding adrenal dysfunction (Bradlow, Fukushmi, Hellman, & Gallagher, 1964).

  • Role in Endocrine Diseases : It has been found in the urine of patients with adrenal carcinoma and is involved in the formation of dehydroepiandrosterone (DHA), indicating its role in endocrine disorders (Wilson, Lipsett, & Ryan, 1961).

  • Diagnostic Marker : 5-Pregnene-3β,17α,20β-triol serves as a diagnostic marker in congenital adrenal hyperplasia and Cushing's syndrome, with elevated levels indicating specific endocrine disorders (Kinoshita, Isurugi, Matsumoto, & Takayasu, 1968).

  • Chemical Synthesis and Analysis : The compound has been the subject of chemical synthesis studies for better understanding of its structure and role in steroid hormone formation, particularly in conditions like Smith–Lemli–Opitz syndrome (Guo, Wilson, Pang, & Shackleton, 2003).

  • Urinary Steroid Patterns in Infants : It has been identified in the urinary steroid patterns of infants with congenital adrenal hyperplasia, contributing to the understanding of this condition (Bongiovanni, 1980).

  • In Vitro Effectiveness in Fish : Research has also explored its relative in vitro effectiveness on germinal vesicle breakdown in oocytes of various fish species, indicating its role in reproductive biology (Nagahama, Hirose, Young, Adachi, Suzuki, & Tamaoki, 1983).

properties

IUPAC Name

17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUQCUDPXSTKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pregnene-3B,17A,20B-triol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Pregnene-3B,17A,20B-triol
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5-Pregnene-3B,17A,20B-triol
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5-Pregnene-3B,17A,20B-triol
Reactant of Route 4
5-Pregnene-3B,17A,20B-triol
Reactant of Route 5
5-Pregnene-3B,17A,20B-triol
Reactant of Route 6
5-Pregnene-3B,17A,20B-triol

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